4-[(4-Bromophenoxy)methyl]benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring bonded to a carboxamide group. This specific compound features a bromophenyl group and a methylene bridge, linking it to a phenoxy moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized through various chemical methods, often involving the modification of existing benzamide derivatives. Research articles and patents provide insights into its synthesis and potential applications, indicating that it may serve as a precursor for further chemical modifications to enhance biological activity .
4-[(4-Bromophenoxy)methyl]benzamide falls under the category of organic compounds, specifically within the subcategory of aromatic amides. Its molecular formula is CHBrNO, and it possesses a molecular weight of approximately 292.15 g/mol.
The synthesis of 4-[(4-Bromophenoxy)methyl]benzamide can be achieved through several synthetic routes. A common method involves:
The molecular structure of 4-[(4-Bromophenoxy)methyl]benzamide consists of:
4-[(4-Bromophenoxy)methyl]benzamide can participate in various chemical reactions, including:
These reactions typically require specific catalysts or reagents (e.g., lithium aluminum hydride for reductions, acyl chlorides for acylation) and are performed under inert atmospheres to avoid oxidation or hydrolysis .
The mechanism of action for compounds like 4-[(4-Bromophenoxy)methyl]benzamide often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that derivatives of benzamides have shown promise as inhibitors in various biological assays, suggesting that modifications like those seen in 4-[(4-Bromophenoxy)methyl]benzamide could enhance efficacy against target proteins .
4-[(4-Bromophenoxy)methyl]benzamide is primarily explored for its potential applications in medicinal chemistry:
Research continues to explore its utility in various pharmacological contexts, making it a compound of interest in ongoing scientific investigations .
4-[(4-Bromophenoxy)methyl]benzamide represents a strategically designed benzamide derivative incorporating a brominated aryl ether moiety. This hybrid architecture merges the conformational stability of the benzamide core with the steric and electronic perturbations induced by the 4-bromophenoxymethyl substituent. Such structural motifs are increasingly prominent in medicinal chemistry and materials science due to their tunable physicochemical properties and capacity for targeted molecular interactions. The compound’s deliberate fusion of a hydrogen-bond-donating (amide) and hydrogen-bond-accepting (ether) groups, coupled with the heavy atom effect of bromine, creates a versatile scaffold amenable to further functionalization or biological evaluation [5] [7].
4-[(4-Bromophenoxy)methyl]benzamide belongs to the N-unsubstituted benzamide class, characterized by a benzoyl group linked directly to an amino group (–C₆H₄–C(=O)NH₂). Its systematic IUPAC name, 4-[(4-bromophenoxy)methyl]benzamide, precisely defines its atomic connectivity:
This nomenclature follows the priority rules where the benzamide parent chain takes precedence over the bromophenyl ether moiety. The "phenoxy" designation specifies an oxygen-linked phenyl group, while "methyl" denotes the methylene bridge (–CH₂–) connecting the ether oxygen to the benzamide ring. The bromine atom resides at the para position of this phenyl ring.
Structural Features and Molecular Properties:
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₂BrNO₂ |
Systematic Name | 4-[(4-Bromophenoxy)methyl]benzamide |
Molecular Weight | 306.16 g/mol |
Key Functional Groups | Primary amide, aryl bromide, aryl ether, methylene linker |
Structural Analogs | 3-[(4-Bromophenoxy)methyl]-N-cyclopentylbenzamide (C₁₉H₂₀BrNO₂) [5] 3-[(4-Bromophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide (C₁₉H₁₈BrN₃O₂) [7] |
The methylene bridge (–CH₂–) between the ether oxygen and benzamide ring provides conformational flexibility, allowing the bromophenyl group to adopt orientations that minimize steric clashes or optimize intermolecular interactions. This contrasts with rigid analogs like biphenyl systems. The primary amide group enables hydrogen bonding (both donor and acceptor capabilities), while the bromine atom contributes steric bulk, hydrophobicity, and potential as a halogen bond donor [5] [7] [8].
Benzamide derivatives have constituted a pharmacologically significant scaffold since the mid-20th century, evolving from simple structures to complex hybrids like 4-[(4-bromophenoxy)methyl]benzamide:
The design of 4-[(4-bromophenoxy)methyl]benzamide thus reflects this evolution—integrating lessons from halogenation and linker optimization to create a multifunctional scaffold. Its unsubstituted amide group preserves critical hydrogen-bonding motifs observed in bioactive benzamides, while the flexible bromophenoxy arm enables exploration of auxiliary binding pockets in biological targets [5] [6] [8].
The 4-bromophenoxymethyl group (–OCH₂C₆H₄Br-4) is a critical determinant of the physicochemical and intermolecular interaction profile of benzamide derivatives:
Electronic Modulation: The bromine atom exerts a strong −I (inductive withdrawal) effect combined with a weaker +R (resonance donation) effect. This polarizes the phenyl ring, creating a region of positive electrostatic potential (σ-hole) along the C–Br axis. This σ-hole facilitates halogen bonding—a directional interaction with Lewis bases (e.g., carbonyl oxygens, imidazole nitrogens in proteins) complementary to hydrogen bonding. Computational studies on related bromophenoxy acetamides confirm significant charge redistribution around bromine, enhancing binding specificity [8].
Stereoelectronic Flexibility: The methylene linker (–CH₂–) decouples the conformations of the bromophenyl ring and benzamide core. This allows adaptive binding to protein targets with non-planar geometries, as seen in kinase inhibitors and GPCR modulators. Analogs like 3-[(4-bromophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide (EVT-4479109) exploit this flexibility for target engagement while maintaining metabolic stability [7].
Hydrophobic and Steric Contributions:
Table: Role of Bromophenoxy Group in Molecular Interactions
Interaction Type | Biological Relevance | Evidence from Analogs |
---|---|---|
Halogen Bonding | Targets protein residues (Gln, Asn, His, backbone C=O); improves binding affinity | Hirshfeld surface analysis of bromophenoxy acetamides shows C–Br⋯O contacts [8] |
Hydrophobic Encapsulation | Fills lipidic protein pockets; enhances membrane crossing | Enhanced cellular uptake in brominated vs. non-brominated benzamides [7] |
Conformational Adaptation | Enables binding to allosteric sites with geometric constraints | Variable bioactivity in rigid vs. flexible benzamide hybrids [5] [7] |
Electrostatic Effects | Modulates adjacent π-system electron density; influences aromatic stacking | DFT studies show decreased LUMO energy near bromophenyl ring [8] |
The bromophenoxy moiety’s synergy with the benzamide core creates a versatile pharmacophore. The ether oxygen provides a hydrogen-bond acceptor site adjacent to the bromine’s halogen-bond donor capability, while the amide group offers distinct hydrogen-bond donor/acceptor pairs. This multi-point interaction capability underpins the scaffold’s utility in designing enzyme inhibitors, receptor modulators, and functional materials [5] [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4